8-Hydroxyquinoline-beta-D-glucopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

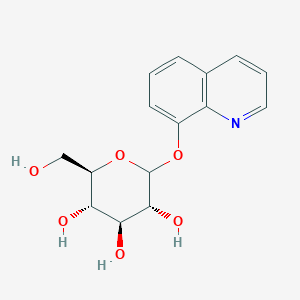

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-quinolin-8-yloxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c17-7-10-12(18)13(19)14(20)15(22-10)21-9-5-1-3-8-4-2-6-16-11(8)9/h1-6,10,12-15,17-20H,7H2/t10-,12-,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWMXDESAZVPVGR-TVKJYDDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29266-96-4 | |

| Record name | 8-Quinolinyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29266-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyquinoline β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Hydroxyquinoline-beta-D-glucopyranoside: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-beta-D-glucopyranoside is a glycosidic derivative of the versatile chelating agent, 8-hydroxyquinoline. This compound has garnered significant interest in medicinal chemistry, primarily as a potential prodrug for targeted cancer therapy. Its unique design leverages the overexpression of β-glucosidase in certain tumor microenvironments to selectively release the cytotoxic aglycone, 8-hydroxyquinoline. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of this compound, offering valuable insights for researchers in drug discovery and development.

Synthesis of this compound

The synthesis of this compound is typically achieved through a glycosylation reaction, where the hydroxyl group of 8-hydroxyquinoline is coupled with a protected glucose donor. A common and effective method is the Koenigs-Knorr reaction, which involves the use of a glycosyl halide.[1]

General Synthesis Scheme

The synthesis can be broadly divided into two main steps: the glycosylation of 8-hydroxyquinoline with a protected glucose derivative and the subsequent deprotection of the sugar moiety.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Koenigs-Knorr Glycosylation

This protocol is a representative example based on established glycosylation methods.[2]

Materials:

-

8-Hydroxyquinoline

-

2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)

-

Silver (I) carbonate (Ag₂CO₃)

-

Anhydrous acetonitrile

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Methanol

-

Sodium methoxide solution (catalytic amount)

-

Silica gel for column chromatography

Procedure:

-

Glycosylation:

-

To a solution of 8-hydroxyquinoline (1.0 eq) in anhydrous acetonitrile, add silver (I) carbonate (1.5 eq).

-

Stir the suspension at room temperature under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of acetobromoglucose (1.2 eq) in anhydrous acetonitrile dropwise to the mixture.

-

Allow the reaction to stir in the dark at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification of the Protected Glucoside:

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove silver salts.

-

Wash the filter cake with dichloromethane.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the protected 8-Hydroxyquinoline-tetra-O-acetyl-beta-D-glucopyranoside.

-

-

Deprotection (Zemplén Deacetylation):

-

Dissolve the purified protected glucoside in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir the reaction at room temperature and monitor by TLC until all the starting material is consumed.

-

Neutralize the reaction with an acidic resin (e.g., Amberlite® IR120 H⁺).

-

Filter the resin and evaporate the solvent to yield the crude product.

-

-

Final Purification:

-

Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.

-

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug development, including formulation and pharmacokinetic studies.

| Property | Value |

| Molecular Formula | C₁₅H₁₇NO₆ |

| Molecular Weight | 307.30 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Data not consistently available in literature |

| Solubility | Soluble in methanol.[3] |

| Optical Rotation | Data not consistently available in literature |

Spectroscopic Characterization

| Spectroscopy | Expected Characteristic Signals |

| ¹H NMR | Aromatic protons of the quinoline ring, anomeric proton of the glucose unit (doublet, characteristic of β-linkage), and other sugar protons. |

| ¹³C NMR | Aromatic and sugar carbons, including the anomeric carbon signal. |

| IR (Infrared) | O-H stretching (from the sugar hydroxyls), C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring), and C-O stretching (glycosidic bond and hydroxyls). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Biological Activities and Mechanism of Action

The primary therapeutic interest in this compound lies in its potential as a targeted anti-cancer prodrug.[5]

Antiproliferative Activity

This compound exhibits antiproliferative activity against various tumor cell lines, an effect that is significantly enhanced in the presence of copper (II) ions.[5][6] The cytotoxicity is dependent on the enzymatic cleavage of the glycosidic bond.

While specific IC₅₀ values for this compound are not extensively reported in the readily available literature, studies on analogous 8-hydroxyquinoline glycosides have demonstrated potent anticancer activity. For instance, certain 8-hydroxyquinoline derivatives have shown IC₅₀ values in the nanomolar to low micromolar range against cell lines such as MCF-7 (breast cancer).[2]

Mechanism of Action: A Prodrug Approach

The mechanism of action is based on a targeted delivery strategy.

Caption: Proposed mechanism of action for this compound as a prodrug.

-

Targeted Delivery: this compound, being more hydrophilic than its aglycone, can circulate in the body with potentially reduced non-specific toxicity.

-

Enzymatic Activation: Many tumor types overexpress β-glucosidase.[5] This enzyme specifically cleaves the β-glycosidic bond of the prodrug, releasing the active cytotoxic agent, 8-hydroxyquinoline, and glucose directly at the tumor site.

-

Induction of Cytotoxicity: The liberated 8-hydroxyquinoline is a potent metal chelator. It can disrupt cellular metal homeostasis, particularly of copper and zinc ions. The 8-hydroxyquinoline-metal complexes can then catalyze the generation of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and ultimately, apoptosis (programmed cell death) in cancer cells.

Future Perspectives

This compound represents a promising platform for the development of targeted cancer therapies. Future research should focus on:

-

Optimization of the Glycosidic Linker: Investigating different sugar moieties or linker strategies to fine-tune the rate of enzymatic cleavage and improve tumor specificity.

-

In Vivo Efficacy Studies: Comprehensive animal studies are needed to evaluate the pharmacokinetic profile, anti-tumor efficacy, and safety of this prodrug.

-

Combination Therapies: Exploring the synergistic potential of this compound with other chemotherapeutic agents or radiation therapy.

Conclusion

This compound is a synthetically accessible compound with a clear and rational mechanism of action as a tumor-targeted prodrug. Its ability to be selectively activated by β-glucosidase to release a potent cytotoxic agent makes it a compelling candidate for further investigation in the field of oncology. This technical guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to translate this promising molecule into a clinically effective therapeutic.

References

- 1. Synthesis of 8-hydroxyquinoline glycoconjugates and preliminary assay of their β1,4-GalT inhibitory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Hydroxyquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to 8-Hydroxyquinoline-beta-D-glucopyranoside: Chemical Structure and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analysis, and biological activity of 8-Hydroxyquinoline-beta-D-glucopyranoside. This compound is of significant interest in biomedical research, particularly in the development of targeted cancer therapies.

Chemical Structure and Properties

This compound is a glycoside derivative of 8-hydroxyquinoline. The structure consists of an 8-hydroxyquinoline aglycone linked to a beta-D-glucopyranose sugar moiety via a glycosidic bond at the 8-position hydroxyl group.

Chemical Structure:

-

Systematic Name: (2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(quinolin-8-yloxy)tetrahydro-2H-pyran-3,4,5-triol

-

Molecular Formula: C₁₅H₁₇NO₆[1]

-

Molecular Weight: 307.30 g/mol [1]

-

CAS Number: 29266-96-4

Physicochemical Properties:

| Property | Value | Reference |

| Boiling Point | 582.5 °C at 760 mmHg | [2] |

| Density | 1.507 g/cm³ | [2] |

| Solubility | Soluble in methanol (5%) | [1] |

| Appearance | White to off-white powder | |

| Storage | -20°C, protected from light | [3] |

Biological Activity and Mechanism of Action

This compound functions as a prodrug that can be selectively activated in environments with high β-glucosidase activity, such as the tumor microenvironment.[4][5] The proposed mechanism of action involves the enzymatic cleavage of the glycosidic bond, releasing the active aglycone, 8-hydroxyquinoline.

8-hydroxyquinoline is a known metal chelator, particularly for copper(II) ions.[4][6][7] The resulting 8-hydroxyquinoline-copper(II) complex acts as a potent ionophore, disrupting intracellular copper homeostasis and leading to cancer cell death.[8][9][10] This copper-dependent cytotoxicity is a promising strategy for targeted cancer therapy, as many tumor types exhibit elevated copper levels.[8] The antiproliferative activity has been demonstrated in various cancer cell lines.[4][5]

Below is a diagram illustrating the proposed signaling pathway.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 8-hydroxyquinoline glycosides involves the reaction of a protected glucosyl bromide with 8-hydroxyquinoline in the presence of a suitable catalyst, followed by deprotection.

Materials:

-

Acetobromo-α-D-glucose

-

8-Hydroxyquinoline

-

Silver(I) oxide or Mercury(II) cyanide

-

Anhydrous quinoline or dichloromethane

-

Sodium methoxide in methanol

-

Silica gel for column chromatography

Protocol:

-

Dissolve 8-hydroxyquinoline and acetobromo-α-D-glucose in anhydrous quinoline or dichloromethane.

-

Add silver(I) oxide or mercury(II) cyanide as a catalyst and stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Purify the resulting tetra-O-acetyl-8-hydroxyquinoline-beta-D-glucopyranoside by column chromatography on silica gel.

-

For deacetylation, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide.

-

Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with an acidic resin, filter, and evaporate the solvent to yield this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

This protocol is adapted from methods for the analysis of 8-hydroxyquinoline and can be optimized for the glycoside.[2][9]

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or phosphoric acid. For LC-MS compatibility, ammonium formate can be used.[9]

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 250 nm

-

Injection Volume: 10-20 µL

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of standards by diluting the stock solution.

-

Filter all solutions through a 0.45 µm filter before injection.

-

Equilibrate the HPLC system with the mobile phase.

-

Inject the standards and the sample.

-

Quantify the compound by comparing the peak area of the sample to the calibration curve generated from the standards.

Mass Spectrometry (MS) Analysis

Instrumentation and Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole

-

Collision Energy: Optimized for fragmentation of the parent ion

Expected Fragmentation:

The fragmentation of glycosides in MS/MS typically involves the cleavage of the glycosidic bond. The expected fragmentation pattern for this compound would show a prominent fragment ion corresponding to the 8-hydroxyquinoline aglycone (m/z 146.05) due to the loss of the glucose moiety (162.05 Da). Other fragments may arise from the sugar ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation and Conditions:

-

Spectrometer: 400 MHz or higher

-

Solvent: DMSO-d₆ or CDCl₃

-

Internal Standard: Tetramethylsilane (TMS)

Expected Chemical Shifts:

¹H NMR (predicted):

-

Aromatic protons (8-hydroxyquinoline moiety): δ 7.0-9.0 ppm

-

Anomeric proton (H-1' of glucose): δ ~5.0-5.5 ppm (doublet)

-

Other glucose protons: δ 3.0-4.5 ppm

¹³C NMR (predicted):

-

Aromatic carbons (8-hydroxyquinoline moiety): δ 110-160 ppm

-

Anomeric carbon (C-1' of glucose): δ ~100-105 ppm

-

Other glucose carbons: δ 60-80 ppm

β-Glucosidase Activity Assay

This chromogenic assay is used to determine the activity of β-glucosidase by measuring the release of 8-hydroxyquinoline.[3]

Materials:

-

This compound solution (substrate)

-

β-glucosidase enzyme solution

-

Assay buffer (e.g., sodium acetate buffer, pH 5.0)

-

Ferric chloride (FeCl₃) solution

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare the substrate solution of this compound in the assay buffer.

-

Add the enzyme solution to the wells of the microplate.

-

Initiate the reaction by adding the substrate solution to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a solution of ferric chloride.

-

The released 8-hydroxyquinoline will form a colored complex with the ferric ions.

-

Measure the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

The enzyme activity is proportional to the absorbance.

Below is a workflow diagram for the β-glucosidase activity assay.

Conclusion

This compound is a promising prodrug candidate with a targeted mechanism of action that leverages the unique biochemical features of the tumor microenvironment. This guide provides a foundational understanding of its chemical properties, biological activity, and analytical methodologies. Further research into its specific spectral characteristics and in vivo efficacy will be crucial for its development as a therapeutic agent.

References

- 1. BJOC - Search Results [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Glycosynth - 8-Hydroxyquinoline beta-D-glucopyranoside [glycosynth.co.uk]

- 4. scispace.com [scispace.com]

- 5. rroij.com [rroij.com]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 8-hydroxyquinoline galactosides. The role of the sugar in the antiproliferative activity of copper(II) ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-Hydroxyquinolines Are Boosting Agents of Copper-Related Toxicity in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

8-Hydroxyquinoline-β-D-glucopyranoside: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-β-D-glucopyranoside is a glycosidic derivative of the versatile bioactive compound 8-hydroxyquinoline. This document provides a comprehensive technical overview of its biological activities, focusing on its role as a prodrug with potential applications in anticancer therapy. The core principle behind its activity lies in its enzymatic hydrolysis by β-glucosidase, an enzyme often overexpressed in tumor environments, to release the active aglycone, 8-hydroxyquinoline. This guide details the quantitative data on the biological effects of the parent compound, outlines the experimental protocols for assessing its activity, and visualizes the key mechanisms and workflows.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects.[1][2][3] The therapeutic potential of 8-HQ is often attributed to its ability to chelate metal ions, particularly copper and iron, forming complexes that can induce cellular stress and apoptosis.[3][4] However, the clinical application of 8-HQ can be limited by its toxicity and bioavailability.

Glycoconjugation, the attachment of a sugar moiety, is a well-established strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a parent molecule. 8-Hydroxyquinoline-β-D-glucopyranoside represents a prodrug approach designed to enhance the targeted delivery of 8-hydroxyquinoline to cancer cells. This strategy leverages the increased glucose metabolism and overexpression of glucose transporters (GLUTs) and β-glucosidase in many tumor types.[1][5]

Mechanism of Action: A Prodrug Approach

The primary mechanism of action for 8-Hydroxyquinoline-β-D-glucopyranoside is its function as a targeted prodrug. The molecule itself is largely inactive but is designed to release the cytotoxic agent, 8-hydroxyquinoline, at the desired site of action.

Enzymatic Activation

The β-glycosidic bond linking the 8-hydroxyquinoline and the glucose moiety is susceptible to cleavage by the enzyme β-glucosidase.[1][5] This enzyme hydrolyzes the bond, releasing glucose and the active 8-hydroxyquinoline.

Caption: Enzymatic activation of the prodrug.

Metal Ion Chelation and Cytotoxicity

Upon release, 8-hydroxyquinoline exerts its cytotoxic effects primarily through the chelation of intracellular metal ions, most notably copper(II).[3][6] The resulting 8-hydroxyquinoline-copper(II) complex is a potent bioactive species that can induce cell death through multiple pathways.

Anticancer Activity

The antiproliferative activity of 8-Hydroxyquinoline-β-D-glucopyranoside is contingent on its hydrolysis to 8-hydroxyquinoline and the presence of copper(II) ions.[1][5] The aglycone, 8-hydroxyquinoline, and its derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

While specific IC50 values for 8-Hydroxyquinoline-β-D-glucopyranoside are not extensively reported, the activity of its parent compound, 8-hydroxyquinoline, and related derivatives highlights the potential of this class of compounds. The cytotoxicity is significantly enhanced in the presence of copper ions.

Table 1: In Vitro Anticancer Activity of 8-Hydroxyquinoline and its Derivatives

| Compound | Cell Line | IC50 (µM) | Conditions | Reference(s) |

| 8-Hydroxyquinoline (Q-1) | MES-SA/Dx5 (human uterine sarcoma) | 2.5 | - | [7] |

| 7-(morpholinomethyl)quinolin-8-ol (Q-2) | MES-SA/Dx5 (human uterine sarcoma) | 3.3 | - | [7] |

| 7-(piperidin-1-ylmethyl)quinolin-8-ol (Q-3) | MES-SA/Dx5 (human uterine sarcoma) | 0.8 | - | [7] |

| 5-chloro-7-((4-fluorobenzylamino)methyl)quinolin-8-ol (Q-4) | MES-SA/Dx5 (human uterine sarcoma) | 0.2 | - | [7] |

| 8-Hydroxyquinoline | HCT 116 (human colon carcinoma) | 9.33 ± 0.22 | - | [8] |

| 8-Hydroxyquinoline | MCF-7 (human breast adenocarcinoma) | 33.1 ± 2.5 | - | [8] |

| 8-Aminoquinoline Glycoconjugate 17 | MCF-7 (human breast adenocarcinoma) | 35.4 ± 0.1 | + 20 µM CuCl2 | [8] |

| 8-Aminoquinoline Glycoconjugate 18 | MCF-7 (human breast adenocarcinoma) | 31.8 ± 4.9 | + 20 µM CuCl2 | [8] |

Proposed Signaling Pathway for Apoptosis Induction

The 8-hydroxyquinoline-copper(II) complex is known to induce apoptosis in cancer cells. A key mechanism involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

Caption: Apoptosis induction by the 8-HQ-Cu(II) complex.

Antimicrobial Activity

The aglycone, 8-hydroxyquinoline, possesses broad-spectrum antimicrobial activity against various bacteria and fungi. The release of 8-HQ from its glucoside form within a microbial environment containing β-glucosidase could therefore inhibit microbial growth.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the antimicrobial activity of 8-hydroxyquinoline against several microbial strains.

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline (8-HQ)

| Organism | Strain | MIC (µM) | Reference(s) |

| Staphylococcus aureus | ATCC 25923 | 27.58 | [9][10] |

| Enterococcus faecalis | ATCC 29212 | 27.58 | [9][10] |

| Candida albicans | ATCC 90028 | 27.58 | [9][10] |

| Micrococcus luteus | ATCC 10240 | 55.15 | [9] |

| Escherichia coli | ATCC 25922 | 220.61 | [9] |

| Klebsiella pneumoniae | ATCC 700603 | 441.22 | [9] |

| Pseudomonas aeruginosa | ATCC 15442 | 1764.87 | [9] |

| Mycobacterium tuberculosis | - | 0.1 - 1.56 | [11] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of 8-Hydroxyquinoline-β-D-glucopyranoside.

Synthesis of 8-Hydroxyquinoline-β-D-glucopyranoside

This protocol is based on the general principles of glycosylation.

-

Protection of Glucose: Acetobromo-α-D-glucose is a common starting material where the hydroxyl groups of glucose are protected with acetyl groups, and the anomeric carbon has a bromine atom.

-

Glycosylation Reaction:

-

Dissolve 8-hydroxyquinoline in a suitable anhydrous solvent (e.g., acetonitrile).

-

Add a base (e.g., solid potassium carbonate) to the solution.

-

Add the acetylated and brominated glucose derivative to the reaction mixture.

-

The reaction is typically carried out under phase-transfer catalysis conditions.[12]

-

Stir the reaction mixture at a controlled temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

-

Deprotection:

-

After the glycosidic bond is formed, the acetyl protecting groups are removed.

-

This is commonly achieved by Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol.

-

-

Purification: The final product is purified using column chromatography on silica gel. The structure is confirmed by NMR spectroscopy and mass spectrometry.[12]

Enzymatic Hydrolysis Assay

This assay confirms the cleavage of the glycosidic bond by β-glucosidase.

-

Reagents:

-

8-Hydroxyquinoline-β-D-glucopyranoside solution of known concentration.

-

β-glucosidase from a suitable source (e.g., almonds) in a buffer solution (e.g., phosphate or acetate buffer, pH 5.0-7.0).

-

Buffer solution for control experiments.

-

-

Procedure:

-

In a cuvette, mix the solution of 8-Hydroxyquinoline-β-D-glucopyranoside with the β-glucosidase solution.

-

Monitor the reaction over time using a UV-Vis spectrophotometer. The release of 8-hydroxyquinoline can be observed by an increase in absorbance at its characteristic wavelength (around 240-250 nm).[5]

-

A control reaction without the enzyme should be run in parallel to account for any non-enzymatic hydrolysis.

-

-

Kinetic Analysis:

Caption: Workflow for the enzymatic hydrolysis assay.

In Vitro Antiproliferation (MTT) Assay

This assay determines the cytotoxicity of the compound against cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, HCT 116) in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of 8-Hydroxyquinoline-β-D-glucopyranoside.

-

For experiments investigating the effect of copper, prepare solutions with and without the addition of a copper salt (e.g., CuCl2) at a non-toxic concentration.

-

Treat the cells with the compound solutions and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle-treated cells as controls.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[15]

-

Tyrosinase Inhibition Assay

This is a proposed protocol to evaluate the potential of the compound to inhibit tyrosinase, a key enzyme in melanin synthesis.

-

Reagents:

-

Mushroom tyrosinase solution in phosphate buffer (pH 6.8).

-

L-DOPA solution as the substrate.

-

Test compound (8-Hydroxyquinoline-β-D-glucopyranoside) dissolved in a suitable solvent (e.g., DMSO, diluted in buffer).

-

Kojic acid as a positive control inhibitor.

-

-

Assay Procedure (in a 96-well plate):

-

Add phosphate buffer, tyrosinase solution, and the test compound solution to the wells.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25-37°C).

-

Initiate the reaction by adding the L-DOPA substrate.

-

Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm in a kinetic mode using a microplate reader.[16][17][18]

-

-

Calculation:

-

The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited control.

-

Conclusion

8-Hydroxyquinoline-β-D-glucopyranoside is a promising prodrug candidate that leverages the unique metabolic characteristics of cancer cells for targeted drug delivery. Its biological activity is intrinsically linked to its enzymatic hydrolysis to the active aglycone, 8-hydroxyquinoline, and the subsequent chelation of metal ions, particularly copper. The resulting complex induces cytotoxicity through mechanisms such as ROS generation and apoptosis. While further studies are needed to fully quantify its efficacy and elucidate its complete pharmacological profile, the existing data strongly support its potential as a valuable lead compound in the development of novel anticancer therapies. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this and related glycoconjugates.

References

- 1. Gluconjugates of 8-hydroxyquinolines as potential anti-cancer prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - Dalton Transactions (RSC Publishing) DOI:10.1039/C8DT03088J [pubs.rsc.org]

- 4. Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. New 8-hydroxyquinoline galactosides. The role of the sugar in the antiproliferative activity of copper(II) ionophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. scialert.net [scialert.net]

- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 11. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scirp.org [scirp.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Mechanism of Action of 8-Hydroxyquinoline-beta-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline-beta-D-glucopyranoside is a promising prodrug strategy that leverages the unique tumor microenvironment for the targeted delivery of the active anticancer agent, 8-hydroxyquinoline (8-HQ). This technical guide delineates the mechanism of action, from enzymatic activation to the induction of cancer cell apoptosis. It provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support further research and development in this area.

Introduction

8-Hydroxyquinoline (8-HQ) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[1] The therapeutic potential of 8-HQ is often attributed to its ability to chelate metal ions, particularly copper, which leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis in cancer cells. However, the clinical application of 8-HQ has been limited by its potential for off-target toxicity.

To address this challenge, this compound has been developed as a prodrug. This glucoconjugate is designed to be stable in systemic circulation and to be selectively cleaved by the enzyme β-glucosidase, which is often overexpressed in the tumor microenvironment and the lysosomes of cancer cells.[2][3] This targeted release of 8-HQ at the tumor site enhances its therapeutic index and minimizes systemic toxicity.

Mechanism of Action

The mechanism of action of this compound can be described as a two-step process:

-

Enzymatic Activation: The glucopyranoside prodrug is hydrolyzed by β-glucosidase, releasing the active 8-hydroxyquinoline molecule and a glucose moiety.[2][3]

-

Induction of Apoptosis: The released 8-HQ, in the presence of intracellular copper ions, forms a cytotoxic 8-HQ-copper complex. This complex initiates a cascade of events leading to cancer cell death, primarily through the induction of oxidative stress and the activation of apoptotic signaling pathways.[1][4][5]

The following diagram illustrates the activation and primary mechanism of action:

Quantitative Data

While specific IC50 values for the antiproliferative activity of this compound are not extensively reported in publicly available literature, the cytotoxic effects of the active compound, 8-hydroxyquinoline, and its derivatives, particularly in the presence of copper, have been documented. The antiproliferative activity is cell-line dependent.

| Compound/Complex | Cell Line | IC50 (µM) | Reference |

| Symmetric 8-HQ derivative (L14) | HeLa | 23.7 | [4] |

| Copper/L14 complex | HeLa | 1.8 | [4] |

| 8-HQ derivative (Compound 1) | HCT116 | 22.4 | [6] |

| 8-HQ derivative (Compound 2) | HCT116 | 0.34 | [6] |

| 8-HQ derivatives (general) | Various | 10 - 50 | [6] |

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of aryl-β-D-glucopyranosides involves the reaction of a protected glucosyl bromide with the corresponding phenol in the presence of a catalyst.

Materials:

-

Acetobromo-α-D-glucose

-

8-Hydroxyquinoline

-

Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetonitrile

-

Sodium Methoxide in Methanol (for deacetylation)

Procedure:

-

Glycosylation: A mixture of 8-hydroxyquinoline and acetobromo-α-D-glucose is stirred in anhydrous acetonitrile.

-

Potassium carbonate is added as a catalyst, and the reaction is carried out under a phase transfer catalytic system.[7]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is evaporated under reduced pressure.

-

The resulting crude product is the fully acetylated 8-hydroxyquinoline-O-β-D-glucoside.

-

Deacetylation: The acetylated product is dissolved in methanol, and a catalytic amount of sodium methoxide in methanol is added (Zemplen deacetylation).[7]

-

The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

-

The solution is neutralized with an acidic resin, filtered, and the solvent is evaporated.

-

The final product, this compound, is purified by column chromatography.

The following diagram outlines the synthesis workflow:

β-Glucosidase Cleavage Assay

This assay is used to confirm the enzymatic release of 8-hydroxyquinoline from its glucoside prodrug.

Materials:

-

This compound

-

β-Glucosidase from almonds

-

Phosphate Buffer (e.g., 50 mM, pH 5.0)

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the desired concentration in the phosphate buffer.

-

Prepare a solution of β-glucosidase in the same buffer.

-

Initiate the reaction by adding the β-glucosidase solution to the substrate solution.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C).

-

At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a strong base or by heat inactivation).

-

Analyze the samples for the presence of released 8-hydroxyquinoline using either spectrophotometry (monitoring the change in absorbance at a specific wavelength) or HPLC for more precise quantification.

The following diagram illustrates the experimental workflow for the cleavage assay:

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and 8-HQ as a positive control). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates the MTT assay workflow:

Signaling Pathways

Upon its release and complexation with copper, 8-hydroxyquinoline induces apoptosis through a multi-faceted mechanism that involves the generation of reactive oxygen species (ROS) and the activation of key signaling pathways.

Key Events:

-

ROS Generation: The 8-HQ-copper complex catalyzes the production of ROS, leading to oxidative stress.

-

DNA Damage: Increased ROS levels can cause damage to cellular components, including DNA.

-

Mitochondrial Dysfunction: Oxidative stress can lead to the depolarization of the mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.

-

Caspase Activation: The released cytochrome c activates the caspase cascade, leading to the execution of apoptosis.

-

Death Receptor Pathway: Some studies suggest that 8-HQ complexes can also activate the extrinsic apoptotic pathway through death receptors.[11]

The following diagram provides a simplified representation of the proposed apoptotic signaling pathway:

Conclusion

This compound represents a compelling prodrug approach for the targeted delivery of the cytotoxic agent 8-hydroxyquinoline to cancer cells. Its mechanism of action, centered on enzymatic activation and copper-dependent induction of apoptosis, offers a promising avenue for the development of more selective and effective anticancer therapies. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of this innovative therapeutic strategy. Further investigation is warranted to establish a more comprehensive quantitative profile of the glucoside's activity and to further elucidate the intricate signaling networks it modulates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DOT Language | Graphviz [graphviz.org]

- 4. Oxidative stress induced by copper and iron complexes with 8-hydroxyquinoline derivatives causes paraptotic death of HeLa cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Copper-dependent cytotoxicity of 8-hydroxyquinoline derivatives correlates with their hydrophobicity and does not require caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 8-Hydroxyquinoline-beta-D-glucopyranoside Derivatives and Analogs for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Hydroxyquinoline (8HQ) and its derivatives have long been recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects. The conjugation of a β-D-glucopyranoside moiety to the 8-hydroxyquinoline scaffold has emerged as a promising strategy to enhance bioavailability, modulate activity, and achieve targeted drug delivery. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 8-hydroxyquinoline-beta-D-glucopyranoside derivatives and their analogs. Detailed experimental protocols for synthesis and biological evaluation are presented, alongside a quantitative summary of their therapeutic potential. Furthermore, key signaling pathways implicated in their anticancer and antimicrobial effects are illustrated to provide a deeper understanding of their molecular mechanisms.

Introduction

8-Hydroxyquinoline is a privileged scaffold in medicinal chemistry due to its ability to chelate metal ions, a property intrinsically linked to its biological activities.[1] The addition of a glucose moiety to create this compound (8HQ-β-D-glucopyranoside) and its analogs can alter the parent molecule's pharmacokinetic and pharmacodynamic properties. Glycosylation can lead to improved water solubility, reduced toxicity, and targeted delivery to cells expressing glucose transporters or β-glucosidases, which can cleave the glycosidic bond to release the active aglycone.[2][3][4] This prodrug strategy is particularly relevant in cancer therapy, where tumor cells often exhibit increased glucose uptake.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the synthesis of the 8-hydroxyquinoline core, followed by glycosylation and deprotection.

Synthesis of the 8-Hydroxyquinoline Core

Several methods are established for the synthesis of the 8-hydroxyquinoline scaffold, with the Skraup and Friedlander syntheses being the most common.[2]

Glycosylation and Deprotection

A common method for the synthesis of O-glycosides is the Koenigs-Knorr reaction. This reaction involves the coupling of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt. For the synthesis of this compound, a protected glucose derivative, such as acetobromoglucose, is reacted with 8-hydroxyquinoline. The resulting acetylated glucoside is then deacetylated to yield the final product.

Experimental Protocols

Synthesis of 8-Quinolinyl-β-D-glucopyranoside

This protocol is based on the general principles of the Koenigs-Knorr reaction and Zemplen deacetylation.[2]

Step 1: Synthesis of fully acetylated 8-hydroxyquinoline-O-β-D-glucopyranoside

-

To a solution of 8-hydroxyquinoline in a suitable solvent (e.g., anhydrous acetonitrile), add a phase transfer catalyst (e.g., solid potassium carbonate).

-

Add a solution of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) in the same solvent dropwise at room temperature under inert atmosphere.

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure, fully acetylated product.

-

Characterize the product using ¹H NMR and ¹³C NMR spectroscopy to confirm its structure.

Step 2: Deacetylation (Zemplen Deacetylation)

-

Dissolve the acetylated product from Step 1 in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is completely consumed.

-

Neutralize the reaction mixture with an acidic ion-exchange resin.

-

Filter the resin and evaporate the solvent under reduced pressure.

-

The resulting residue is the deacetylated 8-quinolinyl-β-D-glucopyranoside. Purify further if necessary by recrystallization or column chromatography.

-

Confirm the structure of the final product by ¹H NMR and ¹³C NMR spectroscopy.

In Vitro Antiproliferative Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity (Broth Microdilution Assay)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microorganism suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Biological Activity

The following tables summarize the reported in vitro antiproliferative and antimicrobial activities of selected this compound derivatives and their analogs.

Table 1: In Vitro Antiproliferative Activity of 8-Hydroxyquinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

| 8-Hydroxy-2-quinolinecarbaldehyde | MDA-MB-231 | 12.5–25 | [5] |

| 8-Hydroxy-2-quinolinecarbaldehyde | T-47D | 12.5–25 | [5] |

| 8-Hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [5] |

| 8-Hydroxyquinoline Platinum(II) Derivative (YLN1) | MDA-MB-231 | 5.49 ± 0.14 | [6] |

| 8-Hydroxyquinoline Platinum(II) Derivative (YLN2) | MDA-MB-231 | 7.09 ± 0.24 | [6] |

| Zinc(II)-8-hydroxyquinoline Complex (DQ6) | SK-OV-3CR | 2.25 ± 0.13 | [7] |

Table 2: In Vitro Antimicrobial Activity of 8-Hydroxyquinoline Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Staphylococcus aureus | 4–16 | [8] |

| 5-chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Enterococcus faecalis | 4–16 | [8] |

| 8-Hydroxyquinoline derivative | E. coli | 1 x 10⁻⁴ | [8] |

| 8-Hydroxyquinoline derivative | K. pneumoniae | 1 x 10⁻⁵ | [8] |

| Unsubstituted 8-hydroxyquinoline | Mycobacterium tuberculosis | 3.6 µM | [9] |

Mechanism of Action and Signaling Pathways

The biological activities of 8-hydroxyquinoline derivatives are multifaceted. Their ability to chelate essential metal ions disrupts cellular processes in both cancer cells and microorganisms.

Anticancer Mechanism

The anticancer effects of 8-hydroxyquinoline derivatives are often linked to their ability to induce DNA damage and apoptosis. Some derivatives have been shown to downregulate the expression of human telomerase reverse transcriptase (hTERT), an enzyme crucial for cancer cell immortality.[6] Furthermore, specific derivatives can modulate key signaling pathways involved in cancer progression. For instance, some have been found to downregulate the expression of the chemokine CCL5, which is involved in tumor growth and metastasis.[5]

Antimicrobial Mechanism

The antimicrobial action of 8-hydroxyquinoline derivatives is largely attributed to their metal-chelating properties, which can disrupt essential enzymatic functions in microorganisms.[10] They have been reported to inhibit RNA synthesis and interfere with the function of metallopeptidases.[10] Some derivatives may also exert their effects by damaging the microbial cell wall.[10]

Conclusion

This compound derivatives and their analogs represent a versatile and promising class of compounds for the development of novel therapeutics. Their tunable synthesis, diverse biological activities, and potential for targeted drug delivery make them attractive candidates for further investigation in the fields of oncology and infectious diseases. The detailed protocols and mechanistic insights provided in this guide aim to facilitate future research and development efforts in this area.

References

- 1. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Quinolinyl β-D-glucopyranoside | Phantatomix [phantatomix.com]

- 4. 8-Quinolinyl β-D-glucopyranoside | All Things Stem Cell [allthingsstemcell.com]

- 5. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and anticancer mechanisms of zinc(ii)-8-hydroxyquinoline complexes with 1,10-phenanthroline ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 8‐Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of 8-Hydroxyquinoline-β-D-glucopyranoside

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline-β-D-glucopyranoside is a glycoside derivative of 8-hydroxyquinoline, a compound known for its wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] The addition of a glucose moiety to the 8-hydroxyquinoline scaffold, forming an O-glycosidic bond, significantly alters its physicochemical properties, including solubility, and often serves to improve pharmacokinetic characteristics or act as a pro-drug.[4]

This molecule is particularly notable as a chromogenic enzyme substrate used for the detection of β-glucosidase activity.[5][6] Upon enzymatic cleavage by β-glucosidase, it releases 8-hydroxyquinoline, which can be detected, often by its ability to chelate with metal ions like iron to produce a distinct color change.[7] Understanding the solubility of 8-Hydroxyquinoline-β-D-glucopyranoside in various solvents is critical for its application in biochemical assays, drug formulation, and other research contexts. This guide provides a comprehensive overview of its known solubility, detailed experimental protocols for solubility determination, and a workflow for its biochemical application.

Solubility Profile

The solubility of a compound is a fundamental property that dictates its handling, formulation, and bioavailability. The available quantitative and qualitative solubility data for 8-Hydroxyquinoline-β-D-glucopyranoside are summarized below. It is important to note that while data for its parent compound, 8-hydroxyquinoline, is more extensive (showing solubility in alcohols, acetone, and chloroform[8]), specific experimental data for the glucoside derivative in a wide range of organic solvents is limited in publicly available literature.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 8-Hydroxyquinoline-β-D-glucopyranoside.

| Solvent | Solubility | Temperature | Method | Reference |

| Methanol | 5% (w/v) or 50 mg/mL | Not Specified | Experimental | [9] |

| Water | 5.8 g/L or 5.8 mg/mL | 25 ºC | Calculated | [10] |

Note: The water solubility value is a calculated prediction and should be confirmed experimentally.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method, as described by Higuchi and Connors, is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound, particularly those with low solubility.[11] It involves equilibrating an excess amount of the solid compound in a specific solvent over a period until the solution is saturated.

Materials and Equipment

-

8-Hydroxyquinoline-β-D-glucopyranoside (solid)

-

Solvent of interest (e.g., Water, Ethanol, DMSO, Methanol)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid 8-Hydroxyquinoline-β-D-glucopyranoside to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the desired solvent to the vial.

-

Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. For stable suspensions, centrifugation (e.g., at 14,000 rpm for 15 minutes) is required to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filter the supernatant using a syringe filter.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

-

Quantification: Analyze the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL, µg/mL, or molarity (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: A flowchart of the shake-flask experimental protocol.

Biochemical Application: Substrate for β-Glucosidase

8-Hydroxyquinoline-β-D-glucopyranoside is a valuable tool for detecting β-glucosidase, an enzyme that cleaves terminal, non-reducing β-D-glucosyl residues from glycosides. This reaction is central to its use in microbiology and biochemistry.[7]

The process involves the enzymatic hydrolysis of the glycosidic bond, which releases free 8-hydroxyquinoline and a glucose molecule. The liberated 8-hydroxyquinoline can then be detected. A common method involves adding a ferric salt to the medium; 8-hydroxyquinoline chelates the iron ions, forming a distinct black-colored complex, providing a clear visual indicator of enzyme activity.[7] This compound has been effectively used to detect β-glucosidase activity in various species of Enterobacteriaceae.[7]

Visualization of Enzymatic Cleavage

The diagram below illustrates the logical relationship in the enzymatic detection process.

Caption: The enzymatic cleavage of the substrate to produce a detectable signal.

References

- 1. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. 8-Hydroxyquinoline b-D-glucopyranoside | 29266-96-4 | EH04988 [biosynth.com]

- 6. 8-Quinolinyl β-D-glucopyranoside | Genome Context [genomecontext.com]

- 7. Glycosynth - 8HQ Substrates [glycosynth.co.uk]

- 8. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Glycosynth - 8-Hydroxyquinoline beta-D-glucopyranoside [glycosynth.co.uk]

- 10. CAS # 29266-96-4, 8-Quinolyl beta-D-glucopyranoside, 8-Hydroxyquinoline beta-D-glucoside - chemBlink [chemblink.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-Hydroxyquinoline-β-D-glucopyranoside: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Hydroxyquinoline-β-D-glucopyranoside, a versatile molecule with significant applications in microbiology and cancer research. This document details its chemical properties, CAS number, and reliable suppliers. It further elaborates on its primary function as a chromogenic substrate for the detection of β-glucosidase activity and its emerging role as a targeted pro-drug in cancer therapy. Detailed experimental methodologies for a chromogenic β-glucosidase assay and an analysis of the antiproliferative signaling pathway of its aglycone, 8-hydroxyquinoline, are presented.

Core Compound Information

Chemical Name: 8-Hydroxyquinoline-β-D-glucopyranoside

Synonyms: 8-Quinolyl β-D-glucopyranoside, 8-HQ Glucoside

CAS Number: 29266-96-4[1]

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₇NO₆ | [2] |

| Molecular Weight | 307.30 g/mol | [2] |

| Appearance | Off-white to pale yellow crystalline powder | - |

| Solubility | Soluble in methanol | [2] |

Suppliers

A number of chemical suppliers provide 8-Hydroxyquinoline-β-D-glucopyranoside for research purposes. Notable suppliers include:

Applications in Research and Development

8-Hydroxyquinoline-β-D-glucopyranoside has two primary applications in scientific research: as a chromogenic substrate for enzyme detection and as a pro-drug for targeted cancer therapy.

Chromogenic Detection of β-Glucosidase Activity

8-Hydroxyquinoline-β-D-glucopyranoside serves as an effective chromogenic substrate for the detection of β-glucosidase activity.[2] The underlying principle of this application is the enzymatic cleavage of the glycosidic bond by β-glucosidase, which releases the aglycone, 8-hydroxyquinoline. In the presence of ferric ions (Fe³⁺), the liberated 8-hydroxyquinoline forms an intensely colored, black-brown chelate, providing a visual indication of enzyme activity.[2] This method is particularly useful in diagnostic microbiology for the identification of microorganisms expressing β-glucosidase.

Pro-drug for Targeted Cancer Therapy

A significant and promising application of 8-Hydroxyquinoline-β-D-glucopyranoside is in the field of oncology, where it functions as a pro-drug. The rationale for this application is based on the elevated expression of β-glucosidase in certain tumor tissues compared to healthy tissues. This differential expression allows for the targeted release of the cytotoxic agent, 8-hydroxyquinoline, at the tumor site.

Upon cleavage by tumor-associated β-glucosidase, 8-hydroxyquinoline is released. In the presence of copper ions (Cu²⁺), which are often found at elevated levels in the tumor microenvironment, 8-hydroxyquinoline forms a copper complex. This 8-hydroxyquinoline-copper complex is the active cytotoxic agent that exhibits antiproliferative activity by inhibiting the proteasome and inducing apoptosis in cancer cells.[3][4][5]

Experimental Protocols

Chromogenic Assay for β-Glucosidase Detection

This protocol outlines a method for the detection of β-glucosidase activity in microbial cultures using 8-Hydroxyquinoline-β-D-glucopyranoside incorporated into an agar medium.

Materials:

-

Columbia agar base

-

Ferric ammonium citrate

-

8-Hydroxyquinoline-β-D-glucopyranoside

-

1-methyl-2-pyrrolidone (or other suitable solvent)

-

Sterile Petri dishes

-

Microbial culture for testing

Procedure:

-

Prepare molten Columbia agar according to the manufacturer's instructions.

-

Supplement the molten agar with ferric ammonium citrate to a final concentration of 50 mg/100 mL.[6]

-

Sterilize the agar medium by autoclaving.

-

Allow the agar to cool to approximately 50°C in a water bath.

-

Prepare a stock solution of 8-Hydroxyquinoline-β-D-glucopyranoside by dissolving it in a minimal volume of 1-methyl-2-pyrrolidone.

-

Aseptically add the dissolved substrate to the molten agar to achieve a final concentration of 300 mg/L.[6] Mix gently but thoroughly.

-

Pour the agar into sterile Petri dishes and allow it to solidify.

-

Inoculate the agar plates with the microbial culture to be tested.

-

Incubate the plates under appropriate conditions for the microorganism being tested (e.g., 18 hours at 37°C).[6]

-

Observation: The presence of β-glucosidase activity will be indicated by the formation of a black-brown precipitate around the microbial colonies.

Workflow for Assessing Antiproliferative Activity

The following workflow describes the key steps in evaluating the anticancer effects of 8-Hydroxyquinoline-β-D-glucopyranoside.

Caption: Experimental workflow for evaluating the antiproliferative activity.

Signaling Pathways

Proposed Mechanism of Action for Anticancer Activity

The anticancer activity of 8-Hydroxyquinoline-β-D-glucopyranoside is contingent upon its conversion to the active form, the 8-hydroxyquinoline-copper complex. This complex exerts its cytotoxic effects primarily through the inhibition of the ubiquitin-proteasome system, leading to the induction of apoptosis.

Caption: Proposed signaling pathway for the anticancer activity.

The 8-hydroxyquinoline-copper complex inhibits the chymotrypsin-like activity of the 26S proteasome.[7] This inhibition leads to the accumulation of ubiquitinated proteins, which in turn can induce endoplasmic reticulum (ER) stress.[8] The cellular stress, coupled with the potential activation of death receptor signaling pathways, culminates in the activation of the caspase cascade and the execution of apoptosis.[9][10] Some studies also suggest the involvement of the ERK signaling pathway in this process.[8]

Conclusion

8-Hydroxyquinoline-β-D-glucopyranoside is a valuable chemical tool with dual applications in microbiology and cancer research. Its utility as a chromogenic substrate provides a straightforward method for detecting β-glucosidase activity. Furthermore, its role as a tumor-activated pro-drug highlights a promising strategy for targeted cancer therapy. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound. Further investigation into the specific molecular interactions within the signaling pathways will continue to elucidate the full therapeutic potential of 8-Hydroxyquinoline-β-D-glucopyranoside and its derivatives.

References

- 1. 29266-96-4 Cas No. | 8-Hydroxyquinoline-beta-D-glucopyranoside | Apollo [store.apolloscientific.co.uk]

- 2. Glycosynth - 8-Hydroxyquinoline beta-D-glucopyranoside [glycosynth.co.uk]

- 3. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tumor Cellular Proteasome Inhibition and Growth Suppression by 8-Hydroxyquinoline and Clioquinol Requires Their Capabilities to Bind Copper and Transport Copper into Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 8-hydroxylquinoline analogs induce copper-dependent proteasome inhibition and cell death in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chromogenic hydroxyanthraquinone-based enzyme substrates for the detection of microbial β-d-galactosidase, β-d-glucuronidase and β-d-ribosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Targeting Ubiquitin–Proteasome System With Copper Complexes for Cancer Therapy [frontiersin.org]

- 8. A novel 8-hydroxyquinoline derivative induces breast cancer cell death through paraptosis and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tris(8-Hydroxyquinoline)iron induces apoptotic cell death via oxidative stress and by activating death receptor signaling pathway in human head and neck carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: 8-Hydroxyquinoline-β-D-glucopyranoside β-Glucosidase Assay

These application notes provide a detailed protocol for the determination of β-glucosidase activity using 8-hydroxyquinoline-β-D-glucopyranoside as a chromogenic substrate. This assay is intended for researchers, scientists, and drug development professionals for the quantitative analysis of β-glucosidase activity in various biological samples.

Principle of the Assay

β-glucosidase is an enzyme that catalyzes the hydrolysis of the β-glycosidic bond in β-D-glucosides. The assay utilizes 8-hydroxyquinoline-β-D-glucopyranoside as a substrate. In the presence of β-glucosidase, the substrate is hydrolyzed to release 8-hydroxyquinoline and D-glucose. The liberated 8-hydroxyquinoline chelates with ferrous ions (Fe²⁺) present in the reaction medium to form an intensely colored black-brown complex. The intensity of this complex, which can be measured spectrophotometrically, is directly proportional to the β-glucosidase activity in the sample.[1]

Materials and Reagents

-

8-Hydroxyquinoline-β-D-glucopyranoside (Substrate)

-

β-Glucosidase (Enzyme standard and samples)

-

Ferrous ammonium sulfate or other suitable Fe²⁺ salt

-

Assay Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.0)

-

Stop Solution (e.g., 1 M Sodium Carbonate)

-

Microplate reader or spectrophotometer

-

96-well clear flat-bottom microplates

-

Pipettes and tips

-

Incubator

Experimental Protocols

1. Reagent Preparation

-

Assay Buffer (50 mM Sodium Acetate, pH 5.0): Prepare by dissolving the appropriate amount of sodium acetate in deionized water, adjusting the pH to 5.0 with acetic acid, and bringing it to the final volume.

-

Substrate Solution (10 mM): Dissolve 8-hydroxyquinoline-β-D-glucopyranoside in the assay buffer to a final concentration of 10 mM.

-

Ferrous Ion Solution (10 mM): Prepare a fresh solution of ferrous ammonium sulfate in deionized water.

-

Enzyme Standard and Samples: Dilute the β-glucosidase standard and experimental samples to the desired concentrations using the assay buffer.

2. Assay Procedure

-

Set up the reaction plate: Add the following reagents to the wells of a 96-well microplate as described in the table below. Prepare a blank, a negative control, and sample wells.

-

Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C or 50°C) for 5 minutes.[2][3]

-

Initiate the reaction: Add the substrate solution to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at the optimal temperature for a specific period (e.g., 30 minutes).[2][4] The incubation time can be optimized based on the enzyme activity.

-

Stop the reaction: Add the stop solution (e.g., 1 M Sodium Carbonate) to each well to terminate the reaction.[2][5]

-

Color development: Add the ferrous ion solution to all wells to allow the formation of the 8-hydroxyquinoline-Fe²⁺ complex.

-

Measurement: Measure the absorbance of the resulting black-brown color at an appropriate wavelength using a microplate reader. The optimal wavelength should be determined by scanning the absorption spectrum of the 8-hydroxyquinoline-Fe²⁺ complex.

Data Presentation

Table 1: Pipetting Scheme for the β-Glucosidase Assay

| Reagent | Blank (µL) | Negative Control (µL) | Sample (µL) |

| Assay Buffer | 100 | 50 | 50 |

| Enzyme/Sample | 0 | 50 (heat-inactivated) | 50 |

| Ferrous Ion Solution | 25 | 25 | 25 |

| Pre-incubate | |||

| Substrate Solution | 25 | 25 | 25 |

| Incubate | |||

| Stop Solution | 50 | 50 | 50 |

| Total Volume | 200 | 200 | 200 |

Table 2: Typical Kinetic Parameters for β-Glucosidase

| Parameter | Value |

| Optimal pH | 5.0 - 6.0 |

| Optimal Temperature | 37°C - 50°C |

| Michaelis Constant (Km) | Varies with substrate and source |

| Maximum Velocity (Vmax) | Varies with enzyme concentration |

Note: These values are general and should be determined empirically for the specific enzyme and substrate used.

Visualization of the Experimental Workflow

References

- 1. Glycosynth - 8-Hydroxyquinoline beta-D-glucopyranoside [glycosynth.co.uk]

- 2. Identification and functional characterization of a β-glucosidase from Bacillus tequelensis BD69 expressed in bacterial and yeast heterologous systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 8-Hydroxyquinoline-β-D-glucopyranoside in Chromogenic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Hydroxyquinoline-β-D-glucopyranoside (8-HQG) is a valuable chromogenic substrate for the sensitive detection of β-glucosidase activity. This compound is particularly useful in microbiology, enzyme screening, and drug discovery applications. The enzymatic cleavage of the β-glycosidic bond in 8-HQG by β-glucosidase releases 8-hydroxyquinoline (8-HQ). In the presence of iron salts (ferric or ferrous ions), the liberated 8-HQ forms a distinct, intensely colored black-brown chelate complex, providing a clear visual indication of enzyme activity.[1][2][3][4] This application note provides detailed protocols for both qualitative and quantitative chromogenic assays using 8-HQG.

Principle of Detection

The chromogenic assay using 8-Hydroxyquinoline-β-D-glucopyranoside is based on a two-step reaction. First, β-glucosidase catalyzes the hydrolysis of the substrate, 8-Hydroxyquinoline-β-D-glucopyranoside, to yield D-glucose and 8-hydroxyquinoline. Subsequently, the liberated 8-hydroxyquinoline chelates with ferric ions (Fe³⁺), which are included in the assay medium, to form a stable, colored 8-hydroxyquinoline-ferric complex. This complex is typically a black-brown precipitate, allowing for the visual or spectrophotometric quantification of β-glucosidase activity.

Applications

-

Microbiology: Detection and differentiation of microorganisms, such as species of Enterobacteriaceae, based on their β-glucosidase activity.[3]

-

Enzyme Characterization: Studying the kinetics and inhibition of β-glucosidases.

-

Drug Discovery: Screening for inhibitors or activators of β-glucosidase, which is a target for various diseases.

-

Molecular Biology: Can be adapted for use as a reporter gene assay system.

Data Presentation

Table 1: Physicochemical Properties of 8-Hydroxyquinoline-β-D-glucopyranoside

| Property | Value |

| Chemical Formula | C₁₅H₁₇NO₆ |

| Molecular Weight | 307.30 g/mol |

| CAS Number | 29266-96-4 |

| Solubility | Soluble in methanol |

| Appearance | Off-white to pale yellow powder |

Table 2: Recommended Parameters for Chromogenic Assays using 8-HQG

| Parameter | Qualitative Assay (Agar Plate) | Quantitative Assay (96-well Plate) |

| Substrate Concentration | 100 - 500 mg/L | 1 - 5 mM |

| Iron Salt (FeCl₃ or Ferric Ammonium Citrate) | 50 - 200 mg/L | 0.5 - 2 mM |

| Buffer System | Phosphate or Citrate Buffer | Sodium Acetate or Phosphate Buffer |

| pH | 6.0 - 7.5 | 5.0 - 7.0 |

| Incubation Temperature | 37°C | 37°C |